[(9-ETHYLCARBAZOL-3-YL)METHYL][2-(1H-INDOL-3-YL)ETHYL]AMINE
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Overview
Description
[(9-ETHYLCARBAZOL-3-YL)METHYL][2-(1H-INDOL-3-YL)ETHYL]AMINE is a complex organic compound that combines the structural features of both carbazole and indole. Carbazole and indole are well-known for their biological and pharmacological activities, making this compound of significant interest in various fields of scientific research .
Preparation Methods
The synthesis of [(9-ETHYLCARBAZOL-3-YL)METHYL][2-(1H-INDOL-3-YL)ETHYL]AMINE typically involves multi-step organic reactions. One common method includes the reduction of 3-nitro-N-ethylcarbazole using sodium sulfide, followed by further reactions to introduce the indole moiety . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
[(9-ETHYLCARBAZOL-3-YL)METHYL][2-(1H-INDOL-3-YL)ETHYL]AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of aromatic rings in both carbazole and indole structures.
Scientific Research Applications
[(9-ETHYLCARBAZOL-3-YL)METHYL][2-(1H-INDOL-3-YL)ETHYL]AMINE has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of [(9-ETHYLCARBAZOL-3-YL)METHYL][2-(1H-INDOL-3-YL)ETHYL]AMINE involves its interaction with various molecular targets. The indole moiety allows it to bind with high affinity to multiple receptors, influencing pathways related to antiviral, anticancer, and antimicrobial activities . The carbazole structure contributes to its stability and ability to undergo electrophilic substitution reactions, enhancing its biological efficacy .
Comparison with Similar Compounds
[(9-ETHYLCARBAZOL-3-YL)METHYL][2-(1H-INDOL-3-YL)ETHYL]AMINE is unique due to its combined carbazole and indole structures. Similar compounds include:
3-Amino-9-ethylcarbazole: Primarily used in the synthesis of dyes and pigments.
Indole-3-acetic acid: A plant hormone with diverse biological activities.
N-(9-Ethylcarbazol-3-yl)methylene-2-methyl-1-indolinylamine: Another compound with combined carbazole and indole structures, used in various chemical and biological studies.
This compound’s unique combination of carbazole and indole structures makes it a valuable subject for ongoing research in multiple scientific disciplines.
Properties
IUPAC Name |
N-[(9-ethylcarbazol-3-yl)methyl]-2-(1H-indol-3-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3/c1-2-28-24-10-6-4-8-21(24)22-15-18(11-12-25(22)28)16-26-14-13-19-17-27-23-9-5-3-7-20(19)23/h3-12,15,17,26-27H,2,13-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSHCCLTVWCMHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CNCCC3=CNC4=CC=CC=C43)C5=CC=CC=C51 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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